4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate is a synthetic organic compound primarily classified as a pyrazole derivative. This compound has garnered attention due to its potential pharmacological applications, particularly in the modulation of cannabinoid receptors. The IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity.
This compound is referenced in various chemical databases and patents, indicating its relevance in medicinal chemistry and pharmacology. Notably, it is associated with the cannabinoid CB1 receptor antagonist activity, suggesting its potential use in research related to obesity and metabolic disorders . The compound is categorized under synthetic organic compounds, emphasizing its man-made origin rather than natural occurrence.
The synthesis of 4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate involves several steps that typically include:
Technical details regarding specific reaction conditions (e.g., temperatures, solvents) are often proprietary and can vary depending on the laboratory protocols used in synthesis .
The molecular structure of 4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate can be represented as follows:
The structure features a central pyrazole ring substituted with various groups that enhance its biological activity. The presence of a dichlorophenyl group and a piperidinylcarbamoyl group indicates potential interactions with biological targets, particularly receptors involved in neurotransmission .
The compound can participate in several chemical reactions:
These reactions are essential for exploring the compound's utility in medicinal chemistry and pharmacology .
The mechanism of action for 4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate primarily involves its role as an antagonist at cannabinoid receptors, particularly CB1 receptors.
This mechanism highlights its potential application in treating obesity and related metabolic disorders .
Relevant data from studies indicate that modifications to its structure can significantly alter these properties, impacting both solubility and biological activity .
The primary applications of 4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate include:
As research continues into this compound's effects and mechanisms, it may lead to novel therapeutic strategies for metabolic disorders .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3